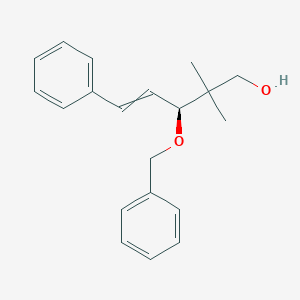
(3S)-3-(Benzyloxy)-2,2-dimethyl-5-phenylpent-4-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-(Benzyloxy)-2,2-dimethyl-5-phenylpent-4-en-1-ol is an organic compound that features a benzyloxy group attached to a pentenol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(Benzyloxy)-2,2-dimethyl-5-phenylpent-4-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzyl alcohol and 2,2-dimethyl-5-phenylpent-4-en-1-ol.
Reaction Conditions: The benzyloxy group is introduced through a nucleophilic substitution reaction, where benzyl alcohol reacts with a suitable leaving group on the pentenol backbone under basic conditions.
Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-(Benzyloxy)-2,2-dimethyl-5-phenylpent-4-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the pentenol backbone can be reduced to form a saturated alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to substitute the benzyloxy group.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of new compounds with different functional groups replacing the benzyloxy group.
Wissenschaftliche Forschungsanwendungen
(3S)-3-(Benzyloxy)-2,2-dimethyl-5-phenylpent-4-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of (3S)-3-(Benzyloxy)-2,2-dimethyl-5-phenylpent-4-en-1-ol involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. The compound’s effects are mediated through these interactions, which can modulate various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S)-3-(Benzyloxy)-L-Aspartic Acid: Shares the benzyloxy group but has a different backbone structure.
(2S,3S)-2-(Benzyloxy)pentan-3-yl: Similar benzyloxy substitution but different overall structure.
(Benzyloxy)-N’-[(3S)-2,2-dimethylhex-5-en-3-yl]carbohydrazide: Similar benzyloxy group with a different functional group attached.
Uniqueness
(3S)-3-(Benzyloxy)-2,2-dimethyl-5-phenylpent-4-en-1-ol is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
824393-48-8 |
|---|---|
Molekularformel |
C20H24O2 |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
(3S)-2,2-dimethyl-5-phenyl-3-phenylmethoxypent-4-en-1-ol |
InChI |
InChI=1S/C20H24O2/c1-20(2,16-21)19(14-13-17-9-5-3-6-10-17)22-15-18-11-7-4-8-12-18/h3-14,19,21H,15-16H2,1-2H3/t19-/m0/s1 |
InChI-Schlüssel |
MRTQJCDEQXXZMP-IBGZPJMESA-N |
Isomerische SMILES |
CC(C)(CO)[C@H](C=CC1=CC=CC=C1)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)(CO)C(C=CC1=CC=CC=C1)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![n-Propyl-n'-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea](/img/structure/B14225979.png)
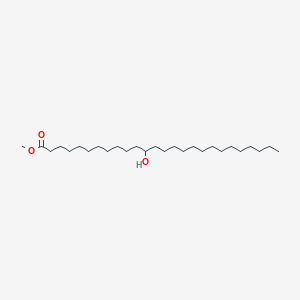


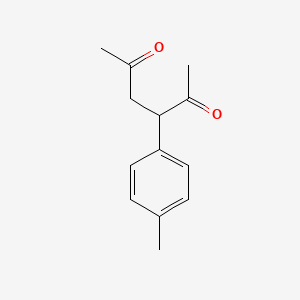
![2-{6-[2-(Cyanomethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14226003.png)
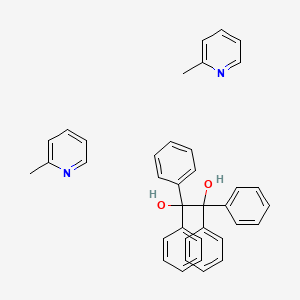
![1,4-Di(propan-2-yl)bicyclo[3.1.0]hexane](/img/structure/B14226018.png)

![2,6-Difluoro-4-{[2-fluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14226029.png)
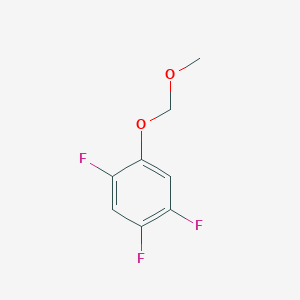

![N~1~-[2-(4-Methoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14226059.png)
![Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a-methyl-7a-phenyl-](/img/structure/B14226065.png)
